6BrCaQ-C10-TPP

Antiproliferative Activity TRAP1 Inhibition Cancer Cell Lines

6BrCaQ-C10-TPP is a first-in-class C-terminal TRAP1 inhibitor that uniquely avoids the compensatory heat shock response (HSR) triggered by pan-Hsp90 agents (e.g., 17-AAG). Its triphenylphosphonium (TPP) moiety drives selective mitochondrial matrix accumulation, enabling direct dissipation of ΔΨm and a rapid metabolic switch to glycolysis (1–3 h). This mitochondriotropic, HSR-silent profile cannot be replicated by generic TRAP1 or Hsp90 inhibitors, making 6BrCaQ-C10-TPP essential for clean dissection of mitochondrial TRAP1 biology, mPTP-mediated apoptosis, and targeted delivery formulation studies.

Molecular Formula C45H47Br2N2O3P
Molecular Weight 854.6 g/mol
Cat. No. B15143573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6BrCaQ-C10-TPP
Molecular FormulaC45H47Br2N2O3P
Molecular Weight854.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OCCCCCCCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
InChIInChI=1S/C45H46BrN2O3P.BrH/c1-48-43-30-27-37(46)33-36(43)34-42(45(48)50)47-44(49)35-25-28-38(29-26-35)51-31-17-6-4-2-3-5-7-18-32-52(39-19-11-8-12-20-39,40-21-13-9-14-22-40)41-23-15-10-16-24-41;/h8-16,19-30,33-34H,2-7,17-18,31-32H2,1H3;1H
InChIKeyKWDLOGOBRIOAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6BrCaQ-C10-TPP: Key Specifications and TRAP1 Inhibition Profile for Scientific Procurement


6BrCaQ-C10-TPP is a synthetic small molecule comprising a 6-bromo-quinolin-2-one (6BrCaQ) pharmacophore conjugated via a ten-carbon alkyl linker (C10) to a triphenylphosphonium (TPP) mitochondrial targeting moiety [1]. This compound is established as a potent inhibitor of the mitochondrial heat shock protein TRAP1 (Tumor Necrosis Factor Receptor-associated Protein 1), a member of the Hsp90 chaperone family [1]. Its antiproliferative activity has been characterized across a panel of human cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.008 to 0.30 μM [1] . The compound's molecular formula is C45H47Br2N2O3P, with a molecular weight of 854.65 g/mol, and it is provided by suppliers as a research-grade chemical for in vitro and in vivo studies .

Why 6BrCaQ-C10-TPP Cannot Be Substituted by Generic TRAP1 or Hsp90 Inhibitors in Mitochondrial Research


Generic substitution of 6BrCaQ-C10-TPP with other TRAP1 or pan-Hsp90 inhibitors is not scientifically valid due to critical differences in its mechanism of action and cellular targeting. Unlike pan-Hsp90 N-terminal inhibitors such as geldanamycin or 17-AAG, which induce a compensatory and pro-survival heat shock response (HSR) characterized by upregulation of Hsp70 and HSF1, 6BrCaQ-C10-TPP is designed to target the C-terminal domain of TRAP1 and does not trigger this HSR [1]. Furthermore, the compound's TPP moiety enables selective accumulation within the mitochondrial matrix, a subcellular compartment not effectively targeted by standard, non-lipophilic TRAP1 ligands [1]. This mitochondriotropic property is essential for its observed functional effects, including the direct dissipation of mitochondrial membrane potential and alteration of oxidative phosphorylation, which are not replicable by non-targeted inhibitors [2].

6BrCaQ-C10-TPP: Quantitative Differentiation from Closest Analogs and Alternative TRAP1 Inhibitors


Nanomolar Antiproliferative Activity Across Diverse Cancer Cell Lines

6BrCaQ-C10-TPP exhibits potent antiproliferative activity across a panel of human cancer cell lines, with mean GI50 values in the low nanomolar range (0.008–0.30 μM) [1]. This potency surpasses that of many first-generation Hsp90 inhibitors and is a key factor in its selection as a lead compound [1].

Antiproliferative Activity TRAP1 Inhibition Cancer Cell Lines

Selective Disruption of Mitochondrial Membrane Potential

A key functional consequence of TRAP1 inhibition by 6BrCaQ-C10-TPP is the rapid dissipation of the mitochondrial membrane potential (ΔΨm), a hallmark of mitochondrial dysfunction [1]. This effect is not observed with non-mitochondriotropic TRAP1 inhibitors or with the parent compound 6BrCaQ, which lacks the TPP targeting moiety [2].

Mitochondrial Dysfunction Membrane Potential TRAP1 Inhibition

Lack of Induction of the Heat Shock Response (HSR)

In contrast to classic Hsp90 N-terminal inhibitors like geldanamycin and 17-AAG, which induce a robust heat shock response (HSR) characterized by upregulation of Hsp70 and HSF1, treatment with 6BrCaQ-C10-TPP does not lead to the induction of this pro-survival pathway [1]. This is a critical differentiator that avoids a common resistance mechanism.

Heat Shock Response HSF1 Hsp70 Chaperone Inhibition

Modulation of Glycolytic and Oxidative Metabolism

Short-term treatment (1-3 hours) with 6BrCaQ-C10-TPP has been shown to modify cellular energy metabolism, specifically by promoting glycolysis and reducing oxidative phosphorylation (OXPHOS) in breast cancer cells [1]. This metabolic shift is a functional consequence of mitochondrial TRAP1 inhibition and is not a feature of cytosolic Hsp90 inhibition.

Cancer Metabolism Glycolysis OXPHOS TRAP1

6BrCaQ-C10-TPP: Optimal Research Applications Based on Its Unique Mitochondrial-Targeted Profile


Dissecting Mitochondrial TRAP1 Function in Cancer Cell Metabolism

Ideal for studies aiming to elucidate the specific role of mitochondrial TRAP1 in regulating the balance between oxidative phosphorylation (OXPHOS) and glycolysis. The compound's ability to rapidly shift metabolism towards glycolysis (within 1-3 hours) provides a clear, time-resolved functional readout that is not confounded by cytosolic Hsp90 inhibition [1].

Investigating Mitochondrial Membrane Potential Dysregulation and Apoptosis

Suitable for research focused on mitochondrial membrane integrity and the induction of mitochondrial-mediated cell death pathways. The compound's capacity to induce ΔΨm dissipation is a direct, measurable effect, making it a valuable tool for studying the interplay between TRAP1, mitochondrial permeability transition pore (mPTP) regulation, and apoptosis [1].

Studies on HSR-Independent Chaperone Inhibition

Essential for experiments where the induction of the heat shock response (HSR) is a confounding variable. 6BrCaQ-C10-TPP's mechanism of action, which does not trigger HSR, allows for a cleaner dissection of TRAP1-specific downstream effects without the compensatory upregulation of other chaperones like Hsp70 [1].

Development and Validation of Mitochondria-Targeted Drug Delivery Systems

A prime candidate for formulation studies aimed at improving the delivery of hydrophobic compounds to mitochondria. Given its lipophilic nature and the well-characterized TPP targeting moiety, it serves as an excellent model payload for liposomal or nanoparticle-based delivery systems designed to enhance mitochondrial accumulation and therapeutic index [1].

Technical Documentation Hub

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